(2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate
Description
(2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core, a cyclohexylsulfanylmethyl group, and an amino-oxoethyl substituent
Properties
IUPAC Name |
(2-amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c19-16(20)10-22-18(21)17-14(11-24-12-6-2-1-3-7-12)13-8-4-5-9-15(13)23-17/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWDNWNHZMOFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC2=C(OC3=CC=CC=C32)C(=O)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized via the cyclization of appropriate precursors. The introduction of the cyclohexylsulfanylmethyl group can be achieved through a nucleophilic substitution reaction, where a cyclohexylthiol reacts with a suitable leaving group on the benzofuran ring. The amino-oxoethyl group can be introduced through an amide formation reaction, where an amino acid derivative reacts with the carboxylate group on the benzofuran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amino-oxoethyl moiety can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may exhibit bioactive properties, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, which could lead to the discovery of new therapeutic agents.
Industry
In industry, (2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields such as polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate would depend on its specific interactions with molecular targets. The amino-oxoethyl group may interact with enzymes or receptors, modulating their activity. The benzofuran core could facilitate binding to hydrophobic pockets in proteins, while the cyclohexylsulfanylmethyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-2-oxoethyl) 3-(methylsulfanylmethyl)-1-benzofuran-2-carboxylate
- (2-Amino-2-oxoethyl) 3-(phenylsulfanylmethyl)-1-benzofuran-2-carboxylate
- (2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-indole-2-carboxylate
Uniqueness
(2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate is unique due to the combination of its benzofuran core and the cyclohexylsulfanylmethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and potential bioactivity, which may not be present in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
